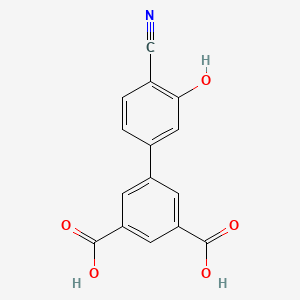
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% (2C5DCPP) is a phenolic compound used in various scientific research applications. It has been used in various experiments to study the biochemical and physiological effects of the compound.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in various scientific research applications, including studies of the biochemical and physiological effects of the compound. It has been used as a substrate for the enzyme β-glucuronidase, which catalyzes the hydrolysis of β-glucuronides. The compound has also been used in studies of the enzyme xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. Additionally, 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in studies of the enzyme nitric oxide synthase, which catalyzes the synthesis of nitric oxide from L-arginine.
Wirkmechanismus
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, including β-glucuronidase, xanthine oxidase, and nitric oxide synthase. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Studies have shown that the compound inhibits the activity of β-glucuronidase, xanthine oxidase, and nitric oxide synthase. This inhibition can lead to a decrease in the production of β-glucuronides, uric acid, and nitric oxide, respectively. Additionally, studies have shown that 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable, making it suitable for use in long-term studies. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is also relatively insoluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% in scientific research. One potential direction is the use of the compound in studies of the physiological effects of nitric oxide. Additionally, the compound could be used in studies of the biochemical effects of β-glucuronidase and xanthine oxidase inhibitors. Furthermore, the compound could be used in studies of the anti-inflammatory and antioxidant properties of phenolic compounds. Finally, the compound could be used in studies of the effects of nitric oxide on cell signaling pathways.
Synthesemethoden
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized from the reaction of 2-cyano-5-hydroxybenzaldehyde and 3,5-dicarboxyphenylhydrazine hydrochloride. The reaction begins with the formation of a hydrazone intermediate, which is then hydrolyzed to form the desired product. The reaction can be carried out in aqueous medium, or in organic solvent with the addition of a base such as sodium hydroxide or potassium carbonate.
Eigenschaften
IUPAC Name |
5-(4-cyano-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c16-7-9-2-1-8(6-13(9)17)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXQMGTJVTAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684971 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-11-3 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)